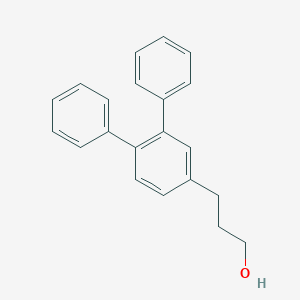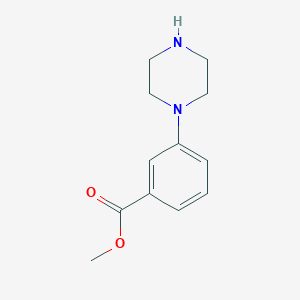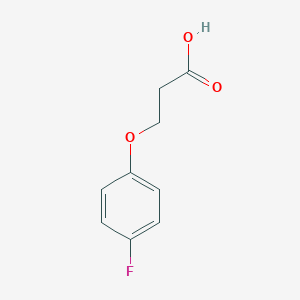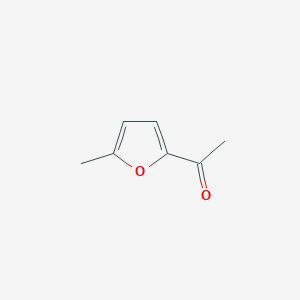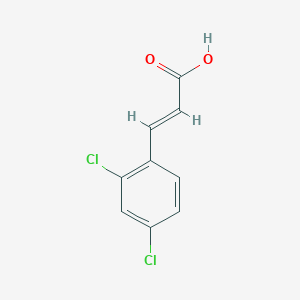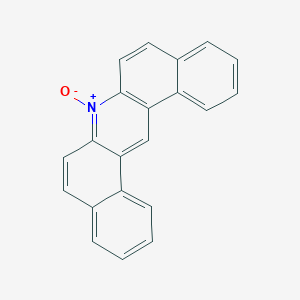
Dibenz(a,j)acridine, 7-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz(a,j)acridine, 7-oxide (DBA-7-oxide) is a polycyclic aromatic hydrocarbon (PAH) that has been found to exhibit potent anti-cancer activity. PAHs are a class of organic compounds that are formed during incomplete combustion of organic matter and are present in various environmental sources such as tobacco smoke, air pollution, and food. DBA-7-oxide has been shown to have a unique chemical structure that makes it a promising candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of Dibenz(a,j)acridine, 7-oxide involves the activation of various cellular pathways that lead to apoptosis in cancer cells. Dibenz(a,j)acridine, 7-oxide has been shown to activate the p53 pathway, which is a tumor suppressor gene that regulates cell growth and division. Dibenz(a,j)acridine, 7-oxide has also been found to activate the JNK pathway, which is involved in cell death signaling. Additionally, Dibenz(a,j)acridine, 7-oxide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
Dibenz(a,j)acridine, 7-oxide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cancer cell growth, and exhibit anti-inflammatory and anti-oxidative properties. Dibenz(a,j)acridine, 7-oxide has also been shown to increase the expression of genes involved in cell cycle arrest and DNA damage response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibenz(a,j)acridine, 7-oxide has several advantages for lab experiments. It exhibits potent anti-cancer activity and has been shown to induce apoptosis in cancer cells. Dibenz(a,j)acridine, 7-oxide also has anti-inflammatory and anti-oxidative properties, which make it a promising candidate for cancer therapy. However, there are some limitations to using Dibenz(a,j)acridine, 7-oxide in lab experiments. It is a highly toxic compound and requires careful handling. Additionally, its mechanism of action is not fully understood, which limits its potential for clinical use.
Direcciones Futuras
There are several future directions for research on Dibenz(a,j)acridine, 7-oxide. One direction is to investigate its potential for use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to study its mechanism of action in more detail to better understand how it induces apoptosis in cancer cells. Additionally, further research is needed to determine its safety and efficacy in animal models and clinical trials.
Conclusion:
In conclusion, Dibenz(a,j)acridine, 7-oxide is a promising candidate for cancer therapy due to its potent anti-cancer activity and unique chemical structure. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential for lab experiments. Further research is needed to fully understand its mechanism of action and determine its safety and efficacy in animal models and clinical trials.
Métodos De Síntesis
Dibenz(a,j)acridine, 7-oxide can be synthesized through several methods, including chemical synthesis and isolation from natural sources. The chemical synthesis involves the reaction of dibenz(a,j)acridine with hydrogen peroxide in the presence of a catalyst. The isolation method involves the extraction of Dibenz(a,j)acridine, 7-oxide from natural sources such as marine organisms and plants.
Aplicaciones Científicas De Investigación
Dibenz(a,j)acridine, 7-oxide has been extensively studied for its anti-cancer activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of various cellular pathways. Dibenz(a,j)acridine, 7-oxide has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition to its anti-cancer activity, Dibenz(a,j)acridine, 7-oxide has been shown to exhibit anti-inflammatory and anti-oxidative properties.
Propiedades
Número CAS |
1163-05-9 |
|---|---|
Nombre del producto |
Dibenz(a,j)acridine, 7-oxide |
Fórmula molecular |
C21H13NO |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
13-oxido-13-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |
InChI |
InChI=1S/C21H13NO/c23-22-20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)22/h1-13H |
Clave InChI |
MQSWLCGJPFZPQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=[N+](C4=C(C=C32)C5=CC=CC=C5C=C4)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=[N+](C4=C(C=C32)C5=CC=CC=C5C=C4)[O-] |
Otros números CAS |
1163-05-9 |
Sinónimos |
DIBENZ(A,J)ACRIDINEN-OXIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)

